molecular formula C12H14Cl2N2O3S B5605084 2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

Cat. No. B5605084
M. Wt: 337.2 g/mol
InChI Key: PKIVOAWVOLCJFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. These syntheses often explore different N-acyl, N-alkyl, and amino functions, aiming to enhance the compound's biological activity, such as opioid kappa agonism. For instance, a series was developed by modifying the substituent at C1 and exploring the effects of racemic and chiral amino acids to introduce alkyl and aryl substituents, resulting in potent compounds with significant biological activity (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various analytical techniques, including crystallography. For example, the crystal structure of a related compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), was determined, revealing a tetragonally-distorted octahedral geometry around Cu(II) (Obaleye et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide typically focus on functional group transformations to enhance biological activity or to explore structural-activity relationships. These transformations might include reactions with chlorophenol or claisen-schmidt condensation processes, as seen in the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide (Jian-wei, 2009).

properties

IUPAC Name

2,2-dichloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c13-11(14)12(17)15-9-3-5-10(6-4-9)20(18,19)16-7-1-2-8-16/h3-6,11H,1-2,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIVOAWVOLCJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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